molecular formula ZnCO3<br>CO3Zn B1218789 ZINC carbonate CAS No. 3486-35-9

ZINC carbonate

Cat. No. B1218789
CAS RN: 3486-35-9
M. Wt: 125.4 g/mol
InChI Key: FMRLDPWIRHBCCC-UHFFFAOYSA-L
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Patent
US04565693

Procedure details

In this method, the zinc carbonate is added to an aqueous solution of glycine. The CO2 is liberated and the solution is evaporated to dryness or spray dried to obtain white crystals of zinc glycinate. This method does not require the addition of a precipitating agent such as ethanol or sodium hydroxide as in the first two methods explained above, rendering it a more commercially viable method (less costly and more direct).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Zn+2:5].[NH2:6][CH2:7][C:8]([OH:10])=[O:9].C(=O)=O>>[NH2:6][CH2:7][C:8]([O-:10])=[O:9].[Zn+2:5].[NH2:6][CH2:7][C:8]([O-:10])=[O:9] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Zn+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness or spray
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)[O-].[Zn+2].NCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.